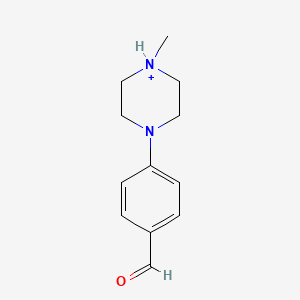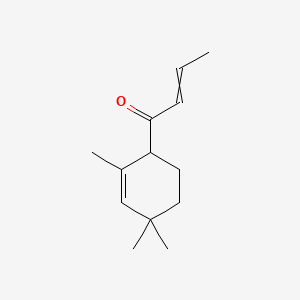
2,2,3,3,4,4,5-Heptafluoro-5-(undecafluoropentyl)oxolane
Overview
Description
2,2,3,3,4,4,5-Heptafluoro-5-(undecafluoropentyl)oxolane is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant stability and resistance to chemical reactions. It is used in various scientific and industrial applications due to its distinctive properties.
Preparation Methods
The synthesis of 2,2,3,3,4,4,5-Heptafluoro-5-(undecafluoropentyl)oxolane typically involves the reaction of fluorinated precursors under controlled conditions. One common method includes the use of epichlorohydrin and 2,2,3,3,4,4,4-heptafluoro-1-butanol as raw materials, followed by a cationic ring-opening polymerization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,2,3,3,4,4,5-Heptafluoro-5-(undecafluoropentyl)oxolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield less fluorinated derivatives.
Substitution: Fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
2,2,3,3,4,4,5-Heptafluoro-5-(undecafluoropentyl)oxolane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions.
Medicine: Investigated for potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of high-performance materials, including coatings and polymers
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5-Heptafluoro-5-(undecafluoropentyl)oxolane involves its interaction with molecular targets through fluorine atoms. These interactions can affect the stability and reactivity of the compound, influencing its behavior in various chemical and biological systems. The pathways involved are often related to the compound’s ability to resist degradation and maintain its structural integrity .
Comparison with Similar Compounds
2,2,3,3,4,4,5-Heptafluoro-5-(undecafluoropentyl)oxolane can be compared with other fluorinated compounds such as:
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: Known for its use in polymer synthesis.
2,2,3,3,4,4,5-Heptafluoro-5-iodooxolane: Used in various chemical reactions due to its reactivity.
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: Employed as an intermediate in organic synthesis. The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct chemical properties and applications.
Properties
IUPAC Name |
2,2,3,3,4,4,5-heptafluoro-5-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)oxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9F18O/c10-1(11,2(12,13)5(18,19)8(23,24)25)3(14,15)7(22)4(16,17)6(20,21)9(26,27)28-7 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAKFMGNFPPPSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(OC1(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9F18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30503857 | |
| Record name | 2,2,3,3,4,4,5-Heptafluoro-5-(undecafluoropentyl)oxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30503857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374-91-4 | |
| Record name | 2,2,3,3,4,4,5-Heptafluorotetrahydro-5-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)furan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=374-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,3,3,4,4,5-Heptafluoro-5-(undecafluoropentyl)oxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30503857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![9H-Purine, 6-[(p-fluorobenzyl)thio]-9-(tetrahydropyran-2-yl)-](/img/structure/B14753374.png)
![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[(tricyclohexylphosphoranylidene)methyl]ruthenium tetrafluoroborate](/img/structure/B14753382.png)








